molecular formula C11H15ClN2O3S B2495934 2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 618079-27-9

2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2495934
CAS No.: 618079-27-9
M. Wt: 290.76
InChI Key: HPNZTJFODBZABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C11H15ClN2O3S and its molecular weight is 290.76. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Bioisosteres

  • Structural Analysis and Bioisosteres : Research has explored the structural characteristics of thiazole derivatives, highlighting their significance as bioisosteres in neuroactive analogues of amino acids like GABA and glutamic acid. These compounds form hydrogen-bonded dimers in the solid state, with sulfur substitution affecting the position of substituents, potentially influencing pharmacological effects (Frydenvang et al., 1997).

Synthesis and Molecular Docking

  • Synthesis and Antioxidant Activity : A study on the synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and their antioxidant activity through molecular docking and in vitro studies showcases the potential of these compounds as antioxidant agents (Hossan, 2020).

Hemoglobin and Amino Acid Research

  • Allosteric Modifiers of Hemoglobin : Investigations into 2-(aryloxy)-2-methylpropionic acids reveal their ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Chemical Synthesis and Modifications

  • N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives : A study focusing on the acylation and subsequent modifications of 2-amino-4-methylthiazole-5-carboxylic acid derivatives explores the synthesis pathways and potential applications of these compounds (Dovlatyan et al., 2004).

Isothiazole and Isoxazole Derivatives

  • Biological Activity of Comenic Acid Derivatives : Research on comenic acid derivatives containing isoxazole and isothiazole moieties, in combination with antitumor drugs, shows a synergetic effect in brain tumors chemotherapy, indicating the potential for further drug development (Kletskov et al., 2018).

Metabolic Studies

  • Metabolism of Acetamidothiazoles : The metabolism of 2-acetamido-4-chloromethylthiazole in rats, leading to various metabolites, underscores the importance of understanding the metabolic pathways of thiazole derivatives for their potential therapeutic applications (Chatfield & Hunter, 1973).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Chloroacetamido compounds, for example, can be hazardous and should be handled with care .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, it might be studied in clinical trials .

Properties

IUPAC Name

2-methylpropyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-6(2)5-17-10(16)9-7(3)13-11(18-9)14-8(15)4-12/h6H,4-5H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNZTJFODBZABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCl)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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